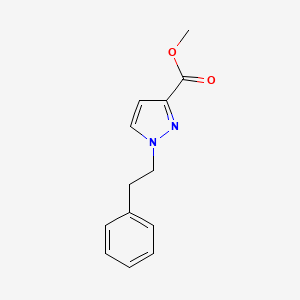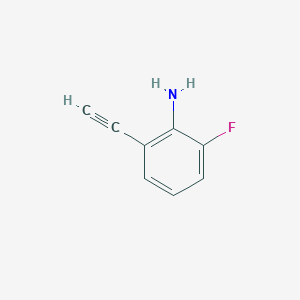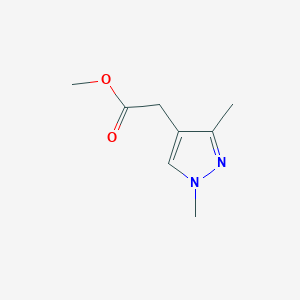
methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate, also known as Methylphenylpyrazole Carboxylate (MPPC), is a synthetic pyrazole derivative that has been recently studied for its potential applications in various scientific fields. MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it a useful and versatile molecule for research purposes.
Wissenschaftliche Forschungsanwendungen
MPPC has been studied for its potential applications in various scientific fields, including biology, chemistry, and medicine. In biology, MPPC has been used to study the biochemical and physiological effects of various drugs on cells and organisms, as well as to study the mechanisms of action of enzymes and proteins. In chemistry, MPPC has been used to study the properties of drug-receptor interactions, as well as to develop new synthetic pathways and catalysts. In medicine, MPPC has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Wirkmechanismus
MPPC is believed to act by binding to specific receptors on the surface of cells, resulting in the activation or inhibition of certain cellular processes. Specifically, MPPC has been found to interact with the G-protein coupled receptors (GPCRs) and the nuclear receptors (NRs). By binding to these receptors, MPPC can modulate the activity of various enzymes and proteins, resulting in changes in the biochemical and physiological properties of the cell or organism.
Biochemical and Physiological Effects
MPPC has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, MPPC has been found to modulate the activity of various enzymes and proteins, resulting in changes in the expression of genes, the production of hormones and neurotransmitters, and the release of inflammatory mediators. Additionally, MPPC has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
MPPC has several advantages for use in laboratory experiments. Firstly, MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it easy to work with and handle. Additionally, MPPC has a low cost and is readily available, making it a suitable and cost-effective molecule for research purposes. However, there are some limitations to using MPPC in laboratory experiments. For example, MPPC has a relatively low solubility in water, and the synthesis process can be complicated and time-consuming.
Zukünftige Richtungen
There are several potential future directions for the research and application of MPPC. Firstly, further research into the biochemical and physiological effects of MPPC could be conducted in order to better understand its mechanism of action and its potential therapeutic applications. Additionally, research into the synthesis of MPPC could be conducted in order to develop more efficient and cost-effective methods for producing the molecule. Finally, research into the development of new synthetic pathways and catalysts could be conducted in order to expand the range of potential applications for MPPC.
Synthesemethoden
MPPC is synthesized through a multi-step process, beginning with the condensation of phenylacetic acid with ethylacetoacetate in the presence of sodium ethoxide. This reaction produces ethyl 2-phenylacetoacetate, which is then reacted with hydrazine to form 2-phenyl-2-hydrazinopropionic acid. Finally, the acid is heated with methyl iodide to produce MPPC.
Eigenschaften
IUPAC Name |
methyl 1-(2-phenylethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-10-15(14-12)9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGLBSLDLAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B6600216.png)




![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)



![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)